4-Ethylphenyl 4-propylbenzoate
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Overview
Description
4-Ethylphenyl 4-propylbenzoate is an organic compound with the molecular formula C18H20O2. It is a type of ester formed from the reaction between 4-ethylphenol and 4-propylbenzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylphenyl 4-propylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethylphenol with 4-propylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-ethylbenzoic acid and 4-propylbenzoic acid.
Reduction: Formation of 4-ethylphenyl 4-propylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethylphenyl 4-propylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethylphenyl 4-propylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The aromatic rings can also participate in various biochemical interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethylphenyl benzoate
- 4-Propylphenyl benzoate
- 4-Ethylphenyl 4-methylbenzoate
Comparison
4-Ethylphenyl 4-propylbenzoate is unique due to the presence of both ethyl and propyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
83846-96-2 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(4-ethylphenyl) 4-propylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-3-5-15-6-10-16(11-7-15)18(19)20-17-12-8-14(4-2)9-13-17/h6-13H,3-5H2,1-2H3 |
InChI Key |
VCHQGFYIDWDLLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC |
Origin of Product |
United States |
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